molecular formula C19H20O6 B4439367 isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate

isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate

Cat. No. B4439367
M. Wt: 344.4 g/mol
InChI Key: PNIWDFVFEPTRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate, also known as IMB, is a synthetic compound used in scientific research. This compound is known for its potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate involves the modulation of various signaling pathways involved in inflammation and oxidative stress. isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by suppressing the activity of NF-κB. isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and reduces oxidative stress.
Biochemical and Physiological Effects
isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate has been shown to have significant biochemical and physiological effects in various cell and animal models. In vitro studies have demonstrated that isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate reduces the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate has also been found to reduce the expression of inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Advantages and Limitations for Lab Experiments

One of the advantages of using isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate in lab experiments is its low toxicity and high solubility in organic solvents. This makes it suitable for use in various assays and experiments. However, one limitation of using isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate is its limited stability in aqueous solutions, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for research on isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate. One area of interest is its potential use in the treatment of inflammatory and oxidative stress-related diseases such as arthritis, diabetes, and neurodegenerative disorders. Another area of research is the development of novel isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate derivatives with improved efficacy and stability. Additionally, further studies are needed to elucidate the exact mechanism of action of isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate and its potential interactions with other signaling pathways.
Conclusion
In conclusion, isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate is a synthetic compound with potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is synthesized through a multi-step reaction process and has been extensively studied for its biochemical and physiological effects. isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate has advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Scientific Research Applications

Isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of nuclear factor-kappa B (NF-κB) in immune cells. isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

propan-2-yl 3-[2-(2-methoxyphenoxy)acetyl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-13(2)24-19(21)14-7-6-8-15(11-14)25-18(20)12-23-17-10-5-4-9-16(17)22-3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIWDFVFEPTRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)OC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate
Reactant of Route 2
Reactant of Route 2
isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate
Reactant of Route 3
Reactant of Route 3
isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate
Reactant of Route 4
Reactant of Route 4
isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate
Reactant of Route 5
Reactant of Route 5
isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate
Reactant of Route 6
Reactant of Route 6
isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.